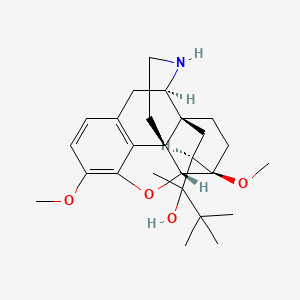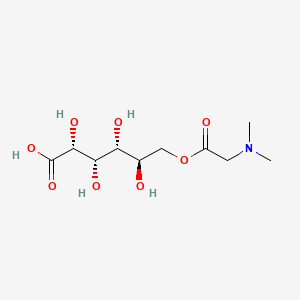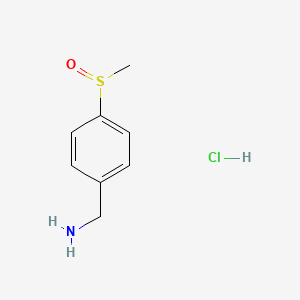
3-O-Methyl Norbuprenorphine
Overview
Description
Scientific Research Applications
Pharmacokinetics and Bioavailability
Buprenorphine, closely related to 3-O-Methyl Norbuprenorphine, has been studied for its pharmacokinetics by different routes of administration, highlighting its bioavailability and elimination half-lives. These studies provide insights into how modifications like methylation might affect the pharmacokinetic profile of similar compounds (Kuhlman et al., 1996).
Drug Metabolism and Fetal Exposure
Research on norbuprenorphine, a metabolite of buprenorphine, demonstrates its significant impact on fetal exposure due to its potency and transport mechanisms. This area of study can be extended to 3-O-Methyl Norbuprenorphine to understand its potential impact in similar scenarios, especially considering its role in opiate addiction treatments during pregnancy (Liao et al., 2017).
Synthesis and Characterization
Studies have focused on synthesizing derivatives of norbuprenorphine, which can be relevant for 3-O-Methyl Norbuprenorphine. These methods could be adapted for its synthesis and characterization, facilitating research on its pharmacological profile (Fan et al., 2011).
Drug Interaction and Metabolism
Buprenorphine’s interaction with cannabis, as well as its metabolism to norbuprenorphine, has been studied to understand the pharmacokinetic and pharmacodynamic interactions. This research can be applied to 3-O-Methyl Norbuprenorphine to predict its interactions with other substances and metabolic pathways (Vierke et al., 2020).
Respiratory Effects
Studies on the respiratory effects of norbuprenorphine provide a basis for exploring similar effects of 3-O-Methyl Norbuprenorphine, given its structural and functional similarities. Understanding its respiratory implications is crucial, especially in the context of opioid treatment (Mégarbane et al., 2006).
Analytical Methods
Research on the analytical methods for detecting buprenorphine and its metabolites, including norbuprenorphine, in biological samples is essential. These methods could be adapted for detecting and quantifying 3-O-Methyl Norbuprenorphine in clinical and research settings (Kronstrand et al., 2003).
P-Glycoprotein Interaction
Investigations into the interaction of norbuprenorphine with P-glycoprotein and its impact on brain exposure highlight a critical area of research for 3-O-Methyl Norbuprenorphine. Understanding its interaction with transporters can inform its distribution and efficacy (Brown et al., 2012).
Urinary Excretion
Studies on the excretion of buprenorphine and its metabolites, including norbuprenorphine, in urine can be extended to understand the excretion profile of 3-O-Methyl Norbuprenorphine. This research is crucial for drug monitoring and abuse detection (Kacinko et al., 2009).
Agonist Activity
The pharmacological activities of norbuprenorphine, a potent opioid agonist, provide insights into the potential agonist activity of 3-O-Methyl Norbuprenorphine. This is significant for understanding its effects and potential use in pain management and opioid addiction treatment (Huang et al., 2001).
Hepatotoxicity Mechanisms
Research on the hepatotoxicity of buprenorphine and its metabolites, including norbuprenorphine, is crucial for assessing the liver safety profile of 3-O-Methyl Norbuprenorphine, particularly at high doses or in cases of misuse (Berson et al., 2001).
Mechanism of Action
While the specific mechanism of action for 3-O-Methyl Norbuprenorphine is not detailed in the search results, it can be inferred from the mechanism of action of Norbuprenorphine. Norbuprenorphine is a full agonist at the μ-opioid, δ-opioid, and nociceptin receptors, and a partial agonist at the κ-opioid receptor . It is likely that 3-O-Methyl Norbuprenorphine has a similar mechanism of action.
Safety and Hazards
The safety data sheet for Norbuprenorphine indicates that it is harmful if swallowed or inhaled, and may cause an allergic skin reaction . It is also noted that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is likely that 3-O-Methyl Norbuprenorphine has similar hazards.
properties
IUPAC Name |
2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4/c1-22(2,3)23(4,28)17-14-24-9-10-26(17,30-6)21-25(24)11-12-27-18(24)13-15-7-8-16(29-5)20(31-21)19(15)25/h7-8,17-18,21,27-28H,9-14H2,1-6H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFHEIAUPRGDNQ-ALONWEKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)OC)O4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673055 | |
| Record name | 2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyl Norbuprenorphine | |
CAS RN |
16614-59-8 | |
| Record name | 2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(18R)-3,6-Dimethoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-18-yl]-3,3-dimethyl-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)



![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)


![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)




